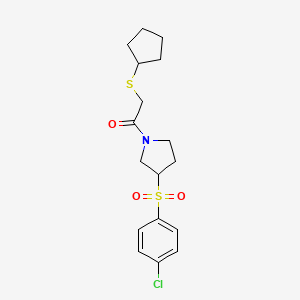
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound characterized by its unique structural features, including a pyrrolidinyl ring, a sulfonyl group, and a cyclopentylthio moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The sulfonyl group is introduced through a sulfonylation reaction, and the cyclopentylthio moiety is added via a thiolation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted pyrrolidinyl and cyclopentylthio derivatives.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism by which 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the cyclopentylthio moiety may participate in redox reactions. The compound's ability to modulate biological pathways is still under investigation, but it is believed to involve the inhibition of certain enzymes or receptors.
相似化合物的比较
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(phenylthio)ethanone
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(ethylthio)ethanone
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(propylthio)ethanone
Uniqueness: 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone stands out due to its cyclopentylthio group, which imparts unique chemical and biological properties compared to its phenylthio and alkylthio analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
生物活性
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H18ClN2O2S
- Molecular Weight : 302.82 g/mol
The compound exhibits various biological activities, primarily linked to its sulfonamide and pyrrolidine moieties. The sulfonamide group is known for its antibacterial properties, while the pyrrolidine ring is associated with neuropharmacological effects. The following mechanisms have been identified:
- Antibacterial Activity : The sulfonamide component targets bacterial dihydropteroate synthase, disrupting folate synthesis.
- Enzyme Inhibition : It shows inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential in treating neurodegenerative diseases and urinary tract infections, respectively.
- Binding Affinity : Molecular docking studies indicate strong binding interactions with various amino acid residues in target proteins, enhancing its pharmacological efficacy.
Biological Activity Data
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 12.5 | |
| Antibacterial | Bacillus subtilis | 10.0 | |
| AChE Inhibition | Human AChE | 6.5 | |
| Urease Inhibition | Proteus vulgaris | 5.0 |
Case Studies
- Antibacterial Efficacy :
- Neuropharmacological Applications :
- Urease Inhibition :
Discussion
The biological activity of this compound is promising across various therapeutic areas. Its dual action as an antibacterial and enzyme inhibitor positions it as a candidate for further development in pharmacotherapy.
属性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S2/c18-13-5-7-15(8-6-13)24(21,22)16-9-10-19(11-16)17(20)12-23-14-3-1-2-4-14/h5-8,14,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUYYIPMHORRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














